

In-Depth Technical Guide: N-Tri-boc Tobramycin

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Compound of Interest

Compound Name: *N-Tri-boc Tobramycin*

Cat. No.: *B15288912*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Tri-boc Tobramycin**, a protected derivative of the aminoglycoside antibiotic Tobramycin. Due to the limited availability of specific experimental data for **N-Tri-boc Tobramycin** in publicly accessible literature, this guide furnishes the known core data for this compound and presents detailed experimental protocols for the closely related parent compound, Tobramycin. The methodologies described for Tobramycin are foundational and adaptable for the purification and analysis of its derivatives.

Core Compound Data: N-Tri-boc Tobramycin

The addition of three tert-Butyloxycarbonyl (Boc) protecting groups to Tobramycin significantly increases its molecular weight and alters its polarity, which is a key consideration in the design of synthetic routes and purification strategies.

Property	Value	Source
Molecular Weight	767.87 g/mol	[1]
Molecular Formula	C33H61N5O15	[1]
Appearance	White Solid	[1]
Solubility	DMSO, 30% Methanol in Chloroform, Water	[1]

Experimental Protocols: Purification and Analysis of Tobramycin

The following protocols for the parent compound, Tobramycin, are detailed to provide a framework for methodologies applicable to its derivatives.

Purification of Tobramycin from Fermentation Broth

The industrial production of Tobramycin involves a multi-step purification process to isolate the active pharmaceutical ingredient from a complex fermentation broth of *Streptomyces tenebrarius*.

Methodology:

- **Alkaline Hydrolysis:** The fermentation broth, which contains carbamoyl-tobramycin, undergoes alkaline hydrolysis with 3 N ammonium hydroxide to convert the carbamoyl-tobramycin to Tobramycin.
- **Evaporation:** The ammonium hydroxide is removed by evaporation under vacuum, leaving a dry, impure residue.
- **Initial Ion-Exchange Chromatography:** The residue is subjected to ion-exchange chromatography for initial isolation of Tobramycin from other impurities.
- **Crystallization in Alcohol:** The partially purified Tobramycin is crystallized in alcohol to further remove impurities. The resulting product is known as crude Tobramycin.
- **Further Purification:** Additional ion-exchange chromatography and crystallization steps are performed to yield a highly purified finished product that meets pharmacopeial standards.

High-Performance Liquid Chromatography (HPLC) Analysis of Tobramycin

A reversed-phase HPLC method with UV detection can be utilized for the quantitative analysis of Tobramycin in pharmaceutical formulations. Due to its low UV-absorptivity, a pre-column derivatization step is often employed.

Materials and Reagents:

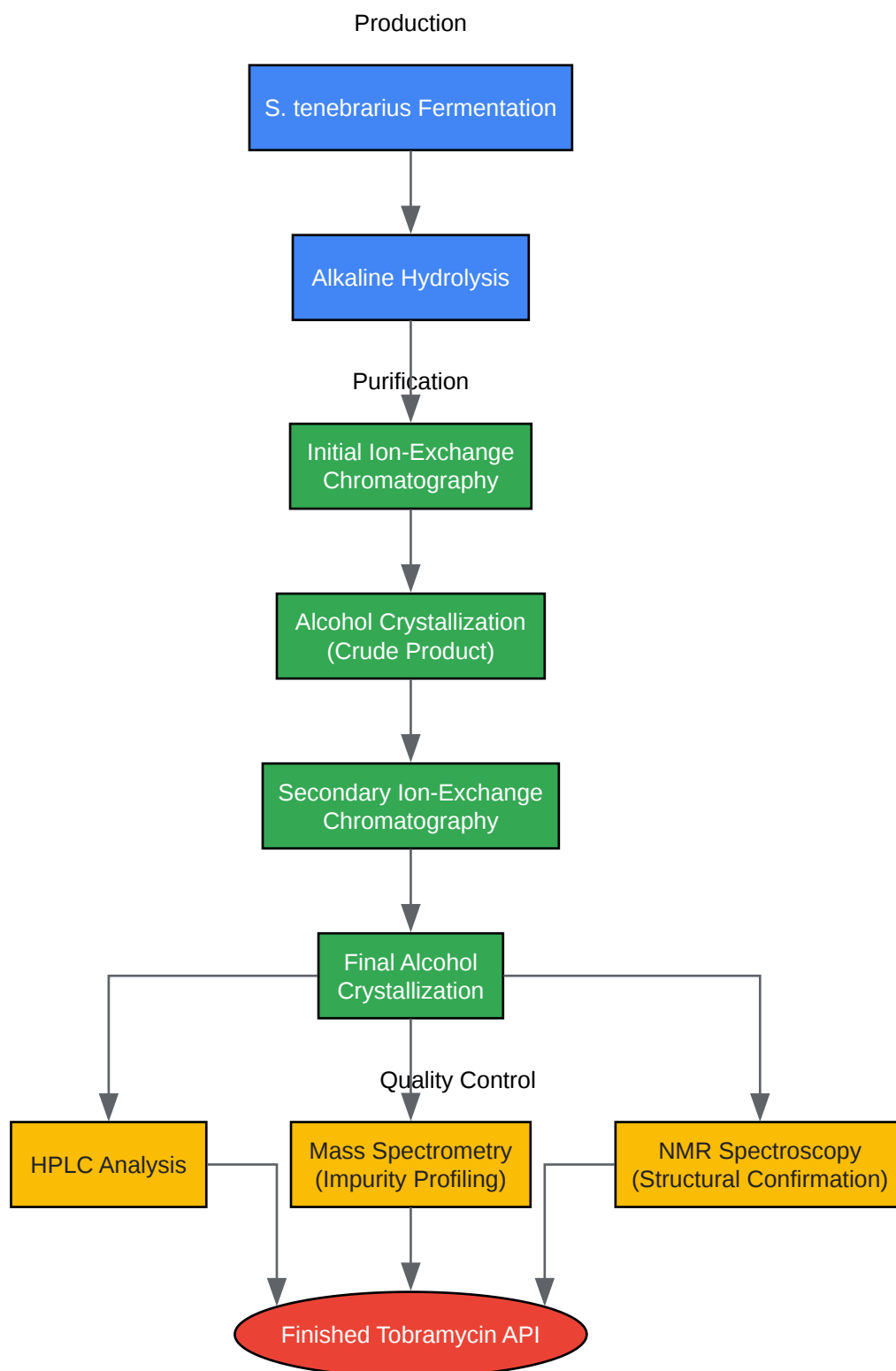
- Mobile Phase: 0.05 M diammonium hydrogen phosphate buffer, with pH adjusted to 10.0 using tetramethyl ammonium hydroxide.
- Column: Purosphere RP-8e (250 mm × 4.6 mm, 5 µm).
- Detector: UV-Vis detector set at 210 nm.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 µL.
- Derivatization Reagent (optional, for enhanced sensitivity): Orthophthalaldehyde (OPA).

Procedure:

- Standard Preparation: A standard solution of Tobramycin is prepared by accurately weighing and dissolving the reference standard in the diluent to a known concentration (e.g., 0.60 mg/mL). The solution is filtered through a 0.45 µm membrane filter.
- Sample Preparation: The pharmaceutical formulation is accurately weighed and diluted in the diluent to achieve a theoretical Tobramycin concentration within the calibration range. The solution is filtered through a 0.45 µm membrane filter.
- Chromatography: The prepared standard and sample solutions are injected into the HPLC system.
- Analysis: The retention time and peak area of Tobramycin are recorded. Quantification is achieved by comparing the peak area of the sample to that of the standard. For Tobramycin, a typical retention time is approximately 9.0 minutes under these conditions.

Logical Workflow for Tobramycin Production and Quality Control

The following diagram illustrates the general workflow from the fermentation process to the final quality control of Tobramycin.



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Caption: Workflow for Tobramycin Production and Quality Control.

This guide provides foundational information on **N-Tri-boc Tobramycin** and related experimental methodologies for its parent compound, Tobramycin. Researchers can adapt these purification and analytical techniques for the development and characterization of **N-Tri-boc Tobramycin** and other derivatives.

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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
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